1,1-Dibromo-2,2-dichloroethene 1,1-Dibromo-2,2-dichloroethene
Brand Name: Vulcanchem
CAS No.: 116604-05-8
VCID: VC17077650
InChI: InChI=1S/C2Br2Cl2/c3-1(4)2(5)6
SMILES:
Molecular Formula: C2Br2Cl2
Molecular Weight: 254.73 g/mol

1,1-Dibromo-2,2-dichloroethene

CAS No.: 116604-05-8

Cat. No.: VC17077650

Molecular Formula: C2Br2Cl2

Molecular Weight: 254.73 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dibromo-2,2-dichloroethene - 116604-05-8

Specification

CAS No. 116604-05-8
Molecular Formula C2Br2Cl2
Molecular Weight 254.73 g/mol
IUPAC Name 1,1-dibromo-2,2-dichloroethene
Standard InChI InChI=1S/C2Br2Cl2/c3-1(4)2(5)6
Standard InChI Key KMIZRKBFFQIMJX-UHFFFAOYSA-N
Canonical SMILES C(=C(Br)Br)(Cl)Cl

Introduction

Nomenclature and Structural Identity

The compound is systematically named 1,1-dibromo-2,2-dichloroethane under IUPAC guidelines, reflecting the positions of its halogen substituents on the ethane backbone . While colloquially referred to as "1,1-dibromo-2,2-dichloroethene" in some contexts, this terminology is chemically inaccurate, as the molecule lacks the double bond implied by the "-ethene" suffix. The correct SMILES notation (ClC(Cl)C(Br)Br) and InChI key (CPXZPNOXVRUBHI-UHFFFAOYSA-N) unambiguously define its connectivity, confirming a saturated ethane structure with single bonds between all atoms.

Molecular Architecture and Physicochemical Properties

The molecule’s structure consists of a central ethane framework with two bromine atoms at the first carbon and two chlorine atoms at the second carbon (Figure 1). Key structural features include:

PropertyValueSource
Molecular FormulaC₂H₂Br₂Cl₂
Molecular Weight256.75 g/mol
Bond Configuration5 non-hydrogen bonds (2 C-Cl, 2 C-Br, 1 C-C)
Spatial GeometryTetrahedral arrangement at each carbon

X-ray crystallography and computational models reveal a staggered conformation that minimizes steric hindrance between halogen atoms . The electronegativity differences between bromine (2.96) and chlorine (3.16) create localized dipole moments, influencing its solubility in polar aprotic solvents.

Reactivity and Degradation Pathways

The molecule’s reactivity is dominated by its halogen substituents, which participate in distinct reaction mechanisms:

  • Nucleophilic Substitution: Bromine’s relatively poor leaving group ability (compared to iodine) necessitates strong nucleophiles (e.g., hydroxide ions) for substitution reactions. For example, treatment with NaOH could theoretically induce dehydrohalogenation, though experimental evidence remains speculative .

  • Reductive Dehalogenation: Catalytic hydrogenation or treatment with zinc in acidic media may sequentially remove halogen atoms, yielding less-substituted ethane derivatives.

  • Environmental Degradation: In aquatic systems, photolytic cleavage of C-Br bonds (bond energy ~276 kJ/mol) predominates over C-Cl cleavage (bond energy ~397 kJ/mol), leading to brominated degradation products .

Comparative Analysis with Structural Analogs

The compound’s uniqueness becomes apparent when contrasted with related halogenated ethanes (Table 2):

CompoundFormulaKey Distinctions
1,1-DichloroethaneC₂H₄Cl₂Lower molecular weight (98.96 g/mol); less reactive due to absence of bromine
1,2-Dibromo-1,2-dichloroethaneC₂H₂Br₂Cl₂Different substitution pattern alters dipole moments and reactivity
1-Bromo-3-chloropropaneC₃H₆BrClLonger carbon chain enables diverse conformational isomers

The simultaneous presence of bromine and chlorine in 1,1-dibromo-2,2-dichloroethane creates a distinct electronic environment that modulates its chemical behavior compared to mono-halogenated or symmetrically substituted analogs.

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